5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide
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Overview
Description
5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide is a heterocyclic compound that belongs to the dihydropyridine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with aniline, followed by cyclization and subsequent functional group modifications. The reaction conditions often include the use of acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyridine derivatives with different substituents.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different pharmacological and chemical properties.
Scientific Research Applications
5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Another dihydropyridine derivative with antihypertensive properties.
Nicardipine: Similar to nifedipine, used for its vasodilatory effects.
Uniqueness
5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide is unique due to its specific functional groups and potential for diverse chemical modifications. This allows for the creation of a wide range of derivatives with varying biological and chemical properties, making it a versatile compound for research and development.
Biological Activity
5-Ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine-2-carboxamide, a member of the dihydropyridine class, has garnered attention for its diverse biological activities. This compound exhibits potential therapeutic applications, particularly in cardiovascular diseases and antimicrobial treatments. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes the following features:
- Dihydropyridine Ring : Central to its biological activity.
- Ethoxy and Methyl Groups : Contribute to solubility and interaction with biological targets.
- Phenyl Group : Influences pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₆H₁₈N₂O₃ |
Molecular Weight | 290.33 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with L-type calcium channels . By inhibiting calcium influx into cells, it may induce vasodilation and lower blood pressure, making it a candidate for treating hypertension. Furthermore, derivatives have shown antibacterial and antifungal properties, suggesting a broad spectrum of activity against various pathogens.
Cardiovascular Effects
Research indicates that 5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine derivatives can modulate vascular smooth muscle function. Studies have demonstrated that these compounds can lead to significant vasodilation in animal models, contributing to their potential use in managing cardiovascular diseases .
Antimicrobial Properties
The compound exhibits notable activity against both Gram-positive and Gram-negative bacteria as well as fungi. In vitro studies have shown that it can inhibit the growth of several pathogenic strains, making it a candidate for further development as an antimicrobial agent .
Case Studies
- Antitubercular Activity : A study explored novel N-phenyl 1,4-dihydropyridines as potential antituberculotic agents. The results indicated that specific substitutions on the phenyl ring enhanced the efficacy against Mycobacterium tuberculosis by inhibiting the ABCB1 efflux pump .
- Anticancer Potential : Another study assessed the anticancer properties of similar dihydropyridine compounds. The findings suggested that these compounds could inhibit cell proliferation in various cancer cell lines through mechanisms involving kinase inhibition .
Research Findings
Recent investigations into the biological activities of 5-ethoxy-1-methyl-4-oxo-N-phenyl-1,4-dihydropyridine derivatives highlight their potential in drug development:
Properties
IUPAC Name |
5-ethoxy-1-methyl-4-oxo-N-phenylpyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-3-20-14-10-17(2)12(9-13(14)18)15(19)16-11-7-5-4-6-8-11/h4-10H,3H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYXPEMRIDARIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN(C(=CC1=O)C(=O)NC2=CC=CC=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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